Diethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-[(4-methoxyphenyl)methyl]-1,3-oxazol-4-YL)phosphonate
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Overview
Description
Diethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-[(4-methoxyphenyl)methyl]-1,3-oxazol-4-YL)phosphonate is a complex organic compound that features a phosphonate group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-[(4-methoxyphenyl)methyl]-1,3-oxazol-4-YL)phosphonate typically involves multiple steps. One common method includes the reaction of 4-methoxybenzaldehyde with 2-(4-methoxyphenyl)ethylamine to form an intermediate Schiff base. This intermediate is then cyclized with diethyl phosphite under acidic conditions to yield the desired oxazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Diethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-[(4-methoxyphenyl)methyl]-1,3-oxazol-4-YL)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphonate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding oxazole N-oxide derivatives.
Reduction: Formation of reduced phosphonate derivatives.
Substitution: Formation of alkylated phosphonate derivatives.
Scientific Research Applications
Diethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-[(4-methoxyphenyl)methyl]-1,3-oxazol-4-YL)phosphonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Diethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-[(4-methoxyphenyl)methyl]-1,3-oxazol-4-YL)phosphonate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Diethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-[(4-methoxyphenyl)methyl]-1,3-oxazol-4-YL)phosphonate can be compared with other phosphonate-containing oxazole derivatives.
- Similar compounds include diethyl (5-{[2-(4-chlorophenyl)ethyl]amino}-2-[(4-chlorophenyl)methyl]-1,3-oxazol-4-YL)phosphonate and diethyl (5-{[2-(4-methylphenyl)ethyl]amino}-2-[(4-methylphenyl)methyl]-1,3-oxazol-4-YL)phosphonate.
Uniqueness
- The presence of methoxy groups in this compound imparts unique electronic properties, making it distinct from its analogs.
- These methoxy groups can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its bioactivity and specificity.
Properties
Molecular Formula |
C24H31N2O6P |
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Molecular Weight |
474.5 g/mol |
IUPAC Name |
4-diethoxyphosphoryl-N-[2-(4-methoxyphenyl)ethyl]-2-[(4-methoxyphenyl)methyl]-1,3-oxazol-5-amine |
InChI |
InChI=1S/C24H31N2O6P/c1-5-30-33(27,31-6-2)24-23(25-16-15-18-7-11-20(28-3)12-8-18)32-22(26-24)17-19-9-13-21(29-4)14-10-19/h7-14,25H,5-6,15-17H2,1-4H3 |
InChI Key |
BJJCRALCCOCAIC-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(OC(=N1)CC2=CC=C(C=C2)OC)NCCC3=CC=C(C=C3)OC)OCC |
Origin of Product |
United States |
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